molecular formula C10H12N4O2 B13560169 Tert-butyl (5-cyanopyrimidin-2-yl)carbamate

Tert-butyl (5-cyanopyrimidin-2-yl)carbamate

Cat. No.: B13560169
M. Wt: 220.23 g/mol
InChI Key: MNHSFAVEXSGVJQ-UHFFFAOYSA-N
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Description

Tert-butyl (5-cyanopyrimidin-2-yl)carbamate is an organic compound with the molecular formula C10H12N4O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (5-cyanopyrimidin-2-yl)carbamate typically involves the reaction of 5-cyanopyrimidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:

5-cyanopyrimidine+tert-butyl chloroformate+triethylaminetert-butyl (5-cyanopyrimidin-2-yl)carbamate\text{5-cyanopyrimidine} + \text{tert-butyl chloroformate} + \text{triethylamine} \rightarrow \text{this compound} 5-cyanopyrimidine+tert-butyl chloroformate+triethylamine→tert-butyl (5-cyanopyrimidin-2-yl)carbamate

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (5-cyanopyrimidin-2-yl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the tert-butyl group can be replaced by other nucleophiles.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) may be used.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used.

    Hydrolysis: The major products are the corresponding amine and carbon dioxide.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl (5-cyanopyrimidin-2-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (5-cyanopyrimidin-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (5-chloropyridin-2-yl)methylcarbamate
  • Tert-butyl 5-(hydroxymethyl)-2-pyridinylcarbamate
  • Tert-butyl N-(5-cyanopyrimidin-4-yl)carbamate

Uniqueness

Tert-butyl (5-cyanopyrimidin-2-yl)carbamate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C10H12N4O2

Molecular Weight

220.23 g/mol

IUPAC Name

tert-butyl N-(5-cyanopyrimidin-2-yl)carbamate

InChI

InChI=1S/C10H12N4O2/c1-10(2,3)16-9(15)14-8-12-5-7(4-11)6-13-8/h5-6H,1-3H3,(H,12,13,14,15)

InChI Key

MNHSFAVEXSGVJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(C=N1)C#N

Origin of Product

United States

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